2,7-Dibromoacridine-9(10H)-thione
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Overview
Description
2,7-Dibromoacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 7 positions, along with a thione group at the 9(10H) position, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dibromoacridine-9(10H)-thione can be synthesized through several methods. One common approach involves the bromination of acridine derivatives. For instance, starting with acridine-9(10H)-thione, bromination at the 2 and 7 positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of brominating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, while reduction can convert it to a thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with substituted groups at the 2 and 7 positions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
2,7-Dibromoacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromoacridine-9(10H)-thione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromoacridine-9(10H)-one: Similar structure but with a carbonyl group instead of a thione group.
2,7-Dibromo-10H-spiro[acridine-9,9’-fluorene]: Contains a spiro linkage, adding rigidity to the structure.
Uniqueness
2,7-Dibromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
10352-38-2 |
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Molecular Formula |
C13H7Br2NS |
Molecular Weight |
369.08 g/mol |
IUPAC Name |
2,7-dibromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H7Br2NS/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChI Key |
RPPUTZOBZNOWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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